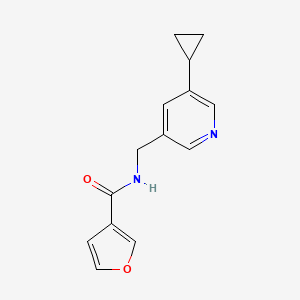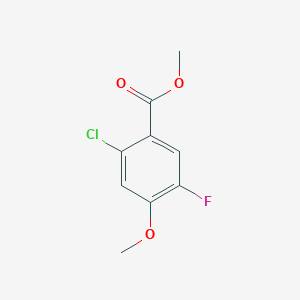
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester, also known as CF3-benzoic acid, is a chemical compound with the molecular formula C9H8ClFO3. It is a white crystalline solid that is widely used in the chemical industry for various purposes.
Wissenschaftliche Forschungsanwendungen
Precursor for Agrochemical and Pharmaceutical Products
Fluoro- and chloro-substituted benzoic acid derivatives, such as the compound , have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products .
Food Additives and Dyes
These compounds are also used in the production of food additives and dyes . The specific properties of these compounds, such as their stability and reactivity, make them suitable for these applications.
Synthesis of Furosemide
The compound is used as a starting reagent for the synthesis of furosemide . Furosemide is a potent diuretic used in the treatment of edema and hypertension.
Synthesis of 4’-chloro-2’-fluoroacetophenone
It is also used in the synthesis of 4’-chloro-2’-fluoroacetophenone . This compound has various applications in organic synthesis.
Synthesis of Novel Herbicidal Isoxazolecarboxamides
The compound is used in the synthesis of novel herbicidal isoxazolecarboxamides . These compounds have potential applications in agriculture for weed control.
Preparation of Potential Liquid Crystals
The compound is used in the preparation of potential liquid crystals . Liquid crystals have applications in various fields, including display technology and thermography.
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives are often used in the synthesis of various compounds, including those that can inhibit certain enzymes .
Mode of Action
It’s worth noting that benzoic acid derivatives are often involved in reactions such as the suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura coupling, in which benzoic acid derivatives often participate, is a key reaction in organic synthesis, forming carbon-carbon bonds that are fundamental to many biochemical pathways .
Result of Action
The formation of carbon-carbon bonds via the suzuki–miyaura coupling can lead to the synthesis of a wide range of organic compounds, potentially influencing various cellular processes .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which this compound may participate in, is generally tolerant of a wide range of functional groups and can be performed under mild conditions .
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-fluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHOIUUHJWCGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-fluoro-4-methoxybenzoate | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)
![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)

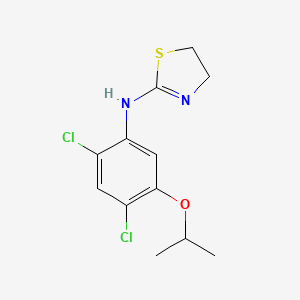
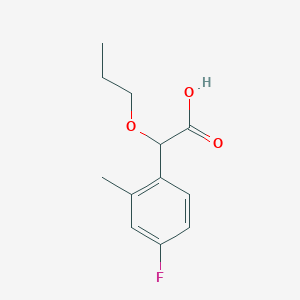
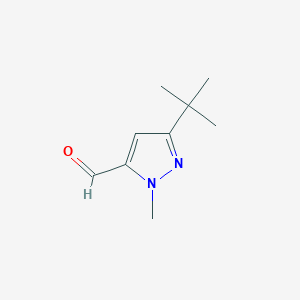
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)
